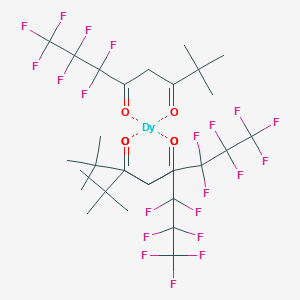
Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium complexes have been the subject of various studies due to their interesting magnetic and luminescent properties. Dysprosium(III) ions are known for their luminescence and are used in applications such as optical fibers and NMR imaging. They are particularly notable for their role in the development of single-molecule magnets .
Synthesis Analysis
The synthesis of dysprosium complexes can involve various ligands and result in different nuclearities. For instance, a heptan
Applications De Recherche Scientifique
Application 1: Single Molecule Magnet
- Summary of the Application: This compound is used in the creation of a luminescent and volatile dysprosium-based single molecule magnet .
- Methods of Application: Ab initio calculations were used to obtain a global picture of the electronic structure and to predict possible single molecule magnet behavior . The orientation of the susceptibility tensor was determined by means of cantilever torque magnetometry .
- Results or Outcomes: The experimental determination of the electronic structure of the lanthanide ion was obtained combining Luminescence, Far Infrared and Magnetic Circular Dichroism spectroscopies .
Application 2: Production of Human γ Interferon
- Summary of the Application: This compound was used as a co-inducer in the production of human γ interferon (HuIFN-γ) .
Application 3: Extraction of Supercritical Carbon Dioxide
- Summary of the Application: This compound was used as a beta-diketone chelating agent in the extraction of supercritical carbon dioxide .
Application 4: Synthesis of Rare Earth Metal Complexes
- Summary of the Application: This compound is used as a reactant in the synthesis of rare earth metal complexes for the separation of lanthanide metals .
Application 5: Conformational Mobility of Substituted 2-Methoxychalcones
- Summary of the Application: This compound is used in studying the conformational mobility of substituted 2-methoxychalcones under the action of lanthanide shift reagents .
Application 6: NMR Titration on Cation-π Complexes
- Summary of the Application: This compound is used in NMR titration on cation-π complexes of bowl-shaped polycyclic aromatic hydrocarbons .
Application 7: Synthesis of Rare Earth Metal Complexes
- Summary of the Application: This compound is used as a reactant in the synthesis of rare earth metal complexes for the separation of lanthanide metals .
Application 8: Conformational Mobility of Substituted 2-Methoxychalcones
- Summary of the Application: This compound is used in studying the conformational mobility of substituted 2-methoxychalcones under the action of lanthanide shift reagents .
Application 9: NMR Titration on Cation-π Complexes
Propriétés
Numéro CAS |
18323-98-3 |
|---|---|
Nom du produit |
Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione |
Formule moléculaire |
C30H33DyF21O6 |
Poids moléculaire |
1051 g/mol |
Nom IUPAC |
dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione |
InChI |
InChI=1S/3C10H11F7O2.Dy/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H2,1-3H3; |
Clé InChI |
WTTCZGUEGPGZKL-XXKCSQSKSA-N |
SMILES isomérique |
CC(/C(=C\C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C\C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Dy] |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Dy] |
SMILES canonique |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Dy] |
Autres numéros CAS |
18323-98-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



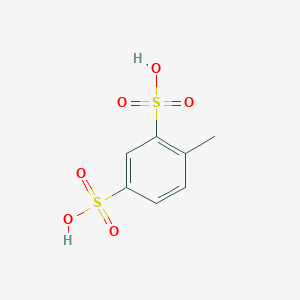
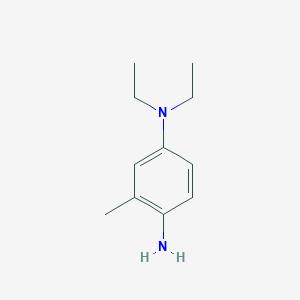
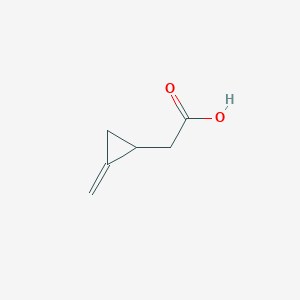
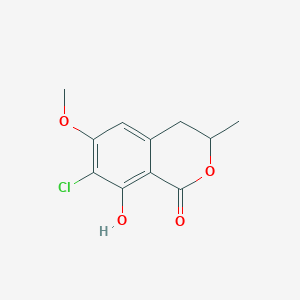
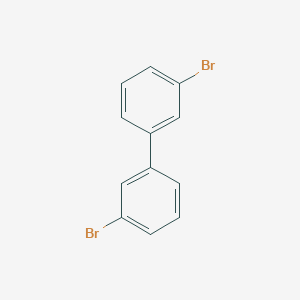
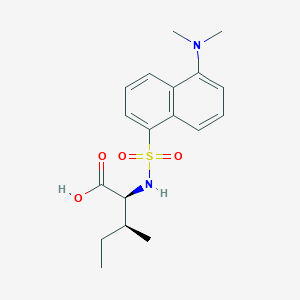
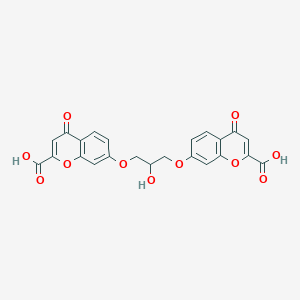
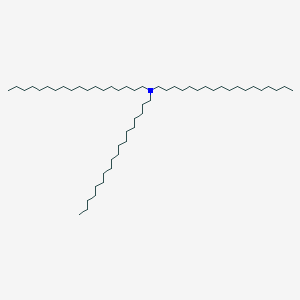
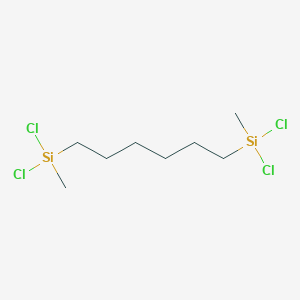
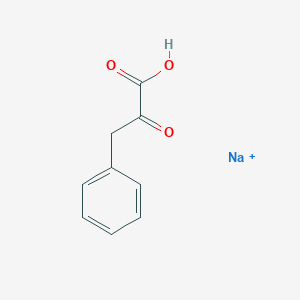
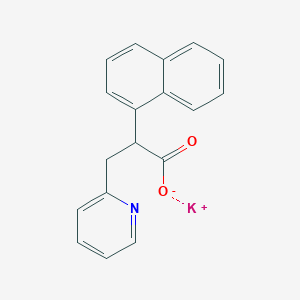
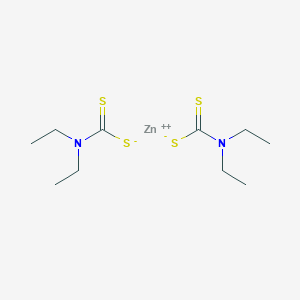
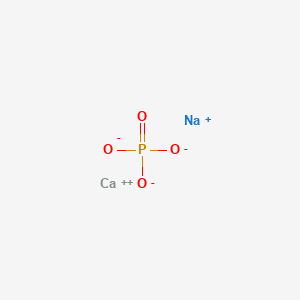
![bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate](/img/structure/B94601.png)